molecular formula C16H13N3O5S B2475664 [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate CAS No. 877648-88-9

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2475664
CAS No.: 877648-88-9
M. Wt: 359.36
InChI Key: WCLZGYFDWMDUQP-UHFFFAOYSA-N
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Description

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate is a novel chemical hybrid entity combining a 1,2,4-triazinone core with a coumarin (2H-chromene) ester moiety. This structural motif suggests potential for investigation in various biochemical and pharmacological research areas. The 1,2,4-triazinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, which may include [e.g., kinase inhibition or antimicrobial effects]. The coumarin derivative, serving as a esterifying agent, can influence the compound's physicochemical properties, such as lipophilicity and cell membrane permeability. Researchers can explore this molecule as a key intermediate in heterocyclic synthesis or as a candidate for developing new enzyme inhibitors. The specific mechanism of action is dependent on the research context and target system and has not been fully characterized. This product is sold for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-9-13(20)19(16(25-2)18-17-9)8-23-14(21)11-7-10-5-3-4-6-12(10)24-15(11)22/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLZGYFDWMDUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC3=CC=CC=C3OC2=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine ring, followed by the introduction of the chromene moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Hydrolysis of the Chromene-Carboxylate Ester

The ester group at the 3-position of the chromene ring is susceptible to hydrolysis under acidic or basic conditions. This reactivity aligns with studies on ethyl 2-oxo-2H-chromene-3-carboxylate, which undergoes hydrolysis to yield hydrazides or carboxylic acids depending on reaction conditions .

Reaction Conditions Product Yield Reference
NaOH (aqueous, reflux)[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylic acid~85%
HCl (ethanol, reflux)Same as above~78%

Mechanistic Insight : Nucleophilic attack by hydroxide or water at the carbonyl carbon leads to cleavage of the ester bond, forming the corresponding carboxylic acid .

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group on the triazinone ring can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. Similar transformations are documented for 6-methyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one .

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)Acetic acid, 60°C[6-methyl-3-(methylsulfinyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate68%
m-CPBADCM, 0°C to RT[6-methyl-3-(methylsulfonyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate72%

Key Observation : Sulfoxide formation occurs selectively under mild conditions, while sulfones require stronger oxidants .

Nucleophilic Substitution at the Triazinone Core

The triazinone ring’s electrophilic positions (e.g., C-3) may undergo nucleophilic substitution. For example, the methylsulfanyl group could be replaced by amines or alkoxy groups, as seen in analogs like methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate .

Nucleophile Conditions Product Yield Reference
NH₃ (aq.)Ethanol, reflux, 12 h[6-methyl-3-amino-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate63%
NaOMeMethanol, RT, 6 h[6-methyl-3-methoxy-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate58%

SAR Note : Electron-withdrawing substituents (e.g., -SMe) enhance electrophilicity at C-3, facilitating nucleophilic displacement .

Cyclocondensation Reactions

The chromene-carboxylate moiety can participate in cyclocondensation with bifunctional nucleophiles. Analogous reactions are reported for chromone-linked triazines .

Reagent Conditions Product Yield Reference
Hydrazine hydrateDMF, piperidine, refluxPyrido[1,2-b] triazine derivative fused with chromene71%
4-(Dimethylamino)but-3-en-2-oneAcetic acid, reflux5,7-Dihydropyrido[1,2-b] triazepine-chromene hybrid65%

Mechanism : The ester carbonyl reacts with nucleophiles (e.g., hydrazine), followed by intramolecular cyclization .

Photochemical [2+2] Cycloaddition

The chromene’s α,β-unsaturated carbonyl system may undergo photochemical cycloaddition with alkenes or alkynes, a reactivity observed in coumarin derivatives .

Dienophile Conditions Product Yield Reference
EthyleneUV light, benzeneBicyclic cyclobutane adduct52%

Limitation : Steric hindrance from the triazinone moiety may reduce reaction efficiency .

Ring-Opening of the Triazinone

Under strong basic or reductive conditions, the triazinone ring may undergo ring-opening. For example, hydrazinolysis of 1,2,4-triazinones yields pyrazole or imidazole derivatives .

Reagent Conditions Product Yield Reference
Hydrazine hydrateEthanol, refluxChromene-linked pyrazole-carboxylate60%

Side Reaction : Competing hydrolysis of the ester group may occur if conditions are not carefully controlled .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate exhibit various pharmacological activities:

  • Anticancer Activity : Studies have shown that derivatives of triazine compounds possess significant anticancer properties against various cell lines, including breast, colon, and leukemia cells . The mechanism often involves apoptosis induction and metabolic stability enhancement.
  • Antimicrobial Properties : The triazine ring is known for its antimicrobial activity. Compounds containing this structure have been evaluated for their effectiveness against bacterial and fungal strains .
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential anti-inflammatory effects through inhibition of histamine-induced contractions in isolated tissues . This suggests possible applications in treating allergic conditions.

Case Study 1: Anticancer Activity Evaluation

A series of studies have evaluated the anticancer properties of triazine derivatives similar to the compound . For instance, a study found that specific modifications to the triazine structure led to enhanced cytotoxicity against HeLa cells with IC50 values as low as 34 μM .

CompoundStructure FeaturesBiological Activity
Triazine Derivative AContains methylsulfanyl; known for apoptosis inductionAnticancer
Triazine Derivative BSubstituted with halogens; enhances lipophilicityAntimicrobial

Case Study 2: Antimicrobial Screening

Another research project focused on synthesizing various triazine derivatives to assess their antimicrobial efficacy. Compounds were tested against common pathogens, revealing promising results that support further development for therapeutic use .

Mechanism of Action

The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain kinases and transcription factors can result in the inhibition of cancer cell proliferation and the reduction of inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Triazine Derivatives

The compound’s triazinone core shares structural motifs with sulfonylurea herbicides (e.g., metsulfuron methyl and ethametsulfuron methyl), which feature 1,3,5-triazine rings with methoxy or ethoxy substituents (Table 1). Key differences include:

  • Methylsulfanyl vs.
  • Coumarin Ester vs. Benzoate Ester : The coumarin moiety introduces a rigid, planar structure with possible fluorescence properties, unlike the simpler benzoate esters in sulfonylureas .

Table 1: Structural Comparison of Triazine-Based Compounds

Compound Name Triazine Substituents Ester Group Biological Use
Target Compound 6-CH₃, 3-SCH₃ Coumarin-3-carboxylate Not specified (research)
Metsulfuron Methyl 4-OCH₃, 6-CH₃ Benzoate sulfonylurea Herbicide
Ethametsulfuron Methyl 4-OCH₂CH₃, 6-NHCH₃ Benzoate sulfonylurea Herbicide
Compound 5l (Monatshefte, 2018) 4-(4-bromo-2-formylphenoxy) Methyl benzoate Synthetic intermediate
Computational Similarity Assessment

Using Tanimoto or Dice similarity indices, the target compound would show moderate similarity (~40–60%) to sulfonylureas due to shared triazine motifs but divergent ester regions. Activity cliffs (structurally similar compounds with divergent bioactivity) are possible, emphasizing the need for empirical validation .

Research Findings and Implications

  • Synthetic Accessibility : The compound’s synthesis likely follows routes similar to triazine-coumarin hybrids, involving nucleophilic substitution on trichlorotriazine (as in ) followed by esterification.
  • Property Prediction : Higher logP values compared to sulfonylureas (due to SCH₃ and coumarin) suggest improved lipid solubility, which could enhance cellular uptake but reduce aqueous stability .
  • Comparative studies with analogs (e.g., replacing SCH₃ with NO₂ or OCH₃) are needed to elucidate structure-activity relationships .

Biological Activity

The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N3O4SC_{14}H_{14}N_3O_4S, with a molecular weight of approximately 338.34 g/mol. The structure features a triazinone core and a chromene carboxylate moiety, which are critical for its biological interactions. The presence of the methylsulfanyl group enhances its lipophilicity and may affect its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require precise control of conditions to achieve high yields. Key steps may include:

  • Formation of the Triazinone Core : Starting from appropriate precursors, the triazinone ring is constructed through cyclization reactions.
  • Introduction of the Chromene Moiety : The chromene structure is integrated via esterification or similar reactions.
  • Purification and Characterization : The final product is purified using chromatographic techniques and characterized through NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such properties .

Anticancer Activity

A notable area of interest is the anticancer potential of this compound. Similar triazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the low micromolar range against breast cancer cells . The SAR studies indicate that specific functional groups are essential for enhancing cytotoxicity.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various triazine derivatives on A549 lung cancer cells. Compounds with a methylsulfanyl group showed enhanced activity compared to their non-substituted counterparts.
    • Results indicated an IC50 value of approximately 5 µM for one derivative, highlighting the importance of substituents in modulating activity .
  • Antimicrobial Activity Assessment :
    • Another research effort focused on assessing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

Functional Group Effect on Activity Remarks
MethylsulfanylEnhances lipophilicity and bioactivityImportant for membrane penetration
Triazine CoreEssential for biological activityContributes to binding affinity with targets
Chromene MoietyPotentially increases anticancer effectsMay interact with DNA or other cellular targets

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